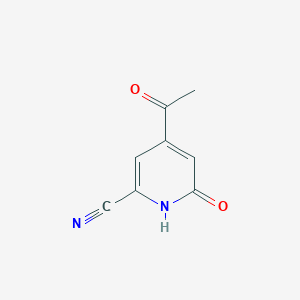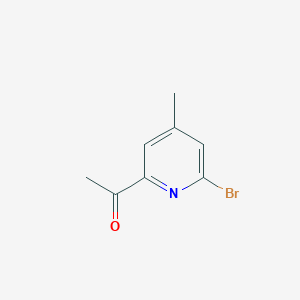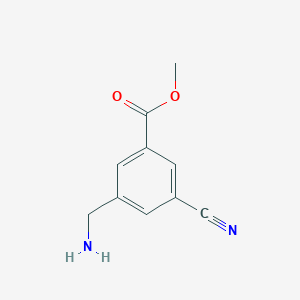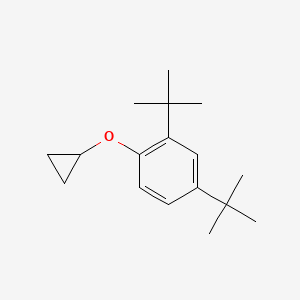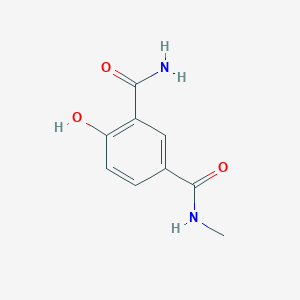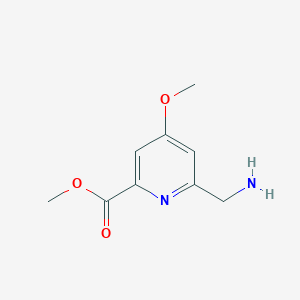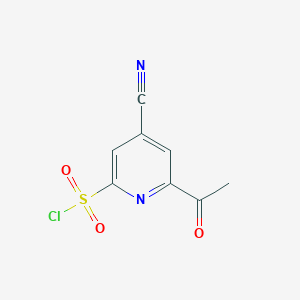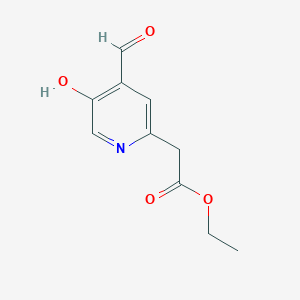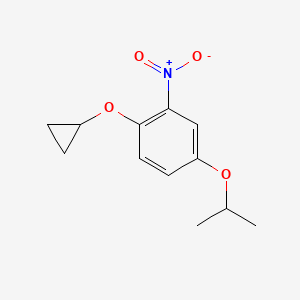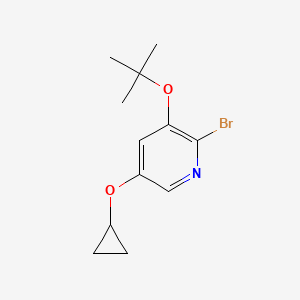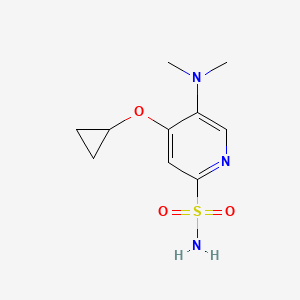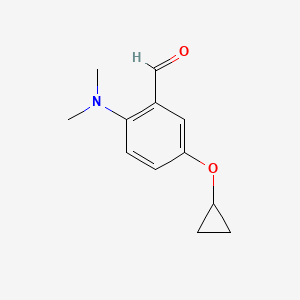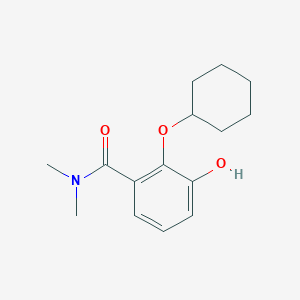
2-(Cyclohexyloxy)-3-hydroxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexyloxy)-3-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a cyclohexyloxy group, a hydroxy group, and a dimethylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)-3-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide to form an ether . The specific conditions for this reaction include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of the alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Cyclohexyloxy)-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
2-(Cyclohexyloxy)-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Cyclohexyloxy)-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, similar to the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) .
類似化合物との比較
- 2-(Cyclohexyloxy)-3-hydroxybenzamide
- 2-(Cyclohexyloxy)-N,N-dimethylbenzamide
- 3-Hydroxy-N,N-dimethylbenzamide
Comparison: 2-(Cyclohexyloxy)-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexyloxy and hydroxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
2-cyclohexyloxy-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-16(2)15(18)12-9-6-10-13(17)14(12)19-11-7-4-3-5-8-11/h6,9-11,17H,3-5,7-8H2,1-2H3 |
InChIキー |
FPCDSYMLIJRDAC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)OC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


